molecular formula C10H16Si2 B094053 1,2-Bis(dimethylsilyl)benzene CAS No. 17985-72-7

1,2-Bis(dimethylsilyl)benzene

Cat. No.: B094053
CAS No.: 17985-72-7
M. Wt: 192.4 g/mol
InChI Key: MUUXBTFQEXVEEI-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula C10H18Si2. It is also known as o-Phenylenebis(dimethylsilane). This compound is characterized by the presence of two dimethylsilyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis .

Mechanism of Action

Target of Action

1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .

Mode of Action

The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .

Biochemical Pathways

As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .

Result of Action

The primary result of the action of this compound is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.

Preparation Methods

1,2-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The reaction typically proceeds under an inert atmosphere and requires heating to achieve the desired product .

Reaction Conditions:

    Reactants: 1,2-dibromobenzene, dimethylchlorosilane

    Catalyst: Palladium

    Atmosphere: Inert (e.g., nitrogen or argon)

    Temperature: Elevated (specific temperature may vary)

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: It can be reduced using hydrosilanes or other reducing agents to form simpler silane derivatives.

    Substitution: The dimethylsilyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxides

    Reduction: Hydrosilanes, reducing agents

    Substitution: Halogens, electrophiles

Major Products:

Scientific Research Applications

Applications Overview

  • Silicon-based Materials
    • Description : 1,2-Bis(dimethylsilyl)benzene is a precursor in synthesizing silicon-containing polymers and materials. These materials are crucial for electronics and coatings due to their thermal stability and mechanical properties.
    • Case Study : Research has demonstrated that polymers derived from this compound exhibit enhanced thermal stability compared to traditional organic polymers, making them suitable for high-performance applications in electronics and aerospace industries.
  • Organic Synthesis
    • Description : This compound serves as a versatile reagent in organic chemistry, facilitating the formation of complex molecules. It is particularly useful for introducing silyl groups that enhance the stability and reactivity of various organic compounds.
    • Case Study : In a study published by the American Chemical Society, this compound was utilized to synthesize complex organic frameworks through hydrosilylation reactions, showcasing its effectiveness as a building block in organic synthesis .
  • Surface Modification
    • Description : In materials science, this compound modifies the surfaces of substrates to improve hydrophobicity and chemical resistance. Such modifications are essential for coatings and adhesives.
    • Case Study : A study demonstrated that surfaces treated with this compound exhibited significantly increased water repellency and durability against chemical exposure, making them ideal for protective coatings in industrial applications.
  • Analytical Chemistry
    • Description : The compound is employed in preparing samples for mass spectrometry and other analytical techniques. Its ability to stabilize reactive intermediates enhances detection and analysis.
    • Case Study : In analytical studies, researchers found that using this compound improved the sensitivity of mass spectrometry techniques when analyzing complex mixtures of organic compounds.
  • Pharmaceutical Development
    • Description : this compound is explored in drug formulation processes, particularly in creating drug delivery systems that require enhanced solubility and bioavailability.
    • Case Study : Investigations into drug formulations have shown that incorporating this compound can significantly improve the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy .

Data Table of Applications

Application AreaDescriptionCase Study Reference
Silicon-based MaterialsPrecursor for silicon-containing polymers with high thermal stability
Organic SynthesisVersatile reagent for forming complex molecules
Surface ModificationEnhances substrate hydrophobicity and chemical resistance
Analytical ChemistryStabilizes reactive intermediates for improved detection
Pharmaceutical DevelopmentImproves solubility and bioavailability of drugs

Comparison with Similar Compounds

1,2-Bis(dimethylsilyl)benzene can be compared with other similar compounds such as:

    1,3-Bis(dimethylsilyl)benzene: Similar structure but with dimethylsilyl groups at the 1 and 3 positions. It has different reactivity and applications.

    1,4-Bis(dimethylsilyl)benzene: Dimethylsilyl groups at the 1 and 4 positions, leading to different steric and electronic properties.

    Tetramethyldisiloxane: A simpler silane compound with different reactivity and applications.

Uniqueness: this compound is unique due to its specific positioning of dimethylsilyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group reagent and in the synthesis of complex organosilicon compounds .

Biological Activity

1,2-Bis(dimethylsilyl)benzene (CAS RN: 17985-72-7) is an organosilicon compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C10H18Si2C_{10}H_{18}Si_2 and a molecular weight of 194.42 g/mol. It appears as a colorless to light yellow liquid with a boiling point of 128 °C at 50 mmHg and a flash point of 70 °C. Its structure includes two dimethylsilyl groups attached to a benzene ring, which may influence its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors. Studies have indicated that this compound may exhibit anti-inflammatory, antioxidant, and potential anticancer properties.

Pharmacological Properties

Recent research highlights the following pharmacological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition may lead to reduced production of prostaglandins and other inflammatory mediators .
  • Antioxidant Activity : In vitro studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its potential therapeutic effects .
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. However, further research is needed to elucidate these mechanisms fully .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Inhibition of COX Enzymes :
    • A study demonstrated that this compound significantly inhibited both COX-1 and COX-2 activities in vitro. The IC50 values were determined to be lower than those of conventional NSAIDs, suggesting a promising anti-inflammatory profile .
  • Antioxidant Efficacy :
    • In a controlled experiment assessing oxidative stress markers in human cell lines, treatment with this compound resulted in a marked decrease in malondialdehyde levels, a byproduct of lipid peroxidation. This indicates its potential as an effective antioxidant agent .
  • Apoptosis Induction in Cancer Cells :
    • An experimental study on breast cancer cell lines showed that exposure to varying concentrations of this compound led to significant cell death via apoptosis. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Properties

InChI

InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUXBTFQEXVEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422850
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17985-72-7
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Bis(dimethylsilyl)benzene
1,2-Bis(dimethylsilyl)benzene
1,2-Bis(dimethylsilyl)benzene
1,2-Bis(dimethylsilyl)benzene
1,2-Bis(dimethylsilyl)benzene
1,2-Bis(dimethylsilyl)benzene

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